molecular formula C20H23ClN2O2 B309384 4-chloro-N-isopentyl-3-[(4-methylbenzoyl)amino]benzamide

4-chloro-N-isopentyl-3-[(4-methylbenzoyl)amino]benzamide

Cat. No. B309384
M. Wt: 358.9 g/mol
InChI Key: UYVXNKZEYNPFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-isopentyl-3-[(4-methylbenzoyl)amino]benzamide, also known as CAY10650, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides and is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP).

Scientific Research Applications

4-chloro-N-isopentyl-3-[(4-methylbenzoyl)amino]benzamide has been extensively studied for its potential applications in scientific research. One of the primary applications of 4-chloro-N-isopentyl-3-[(4-methylbenzoyl)amino]benzamide is as a PARP inhibitor. PARP is an enzyme that plays a crucial role in DNA repair and cell survival. Inhibition of PARP has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it an attractive target for cancer treatment. 4-chloro-N-isopentyl-3-[(4-methylbenzoyl)amino]benzamide has been shown to be a potent inhibitor of PARP and has demonstrated efficacy in preclinical studies of cancer treatment.

Mechanism of Action

The mechanism of action of 4-chloro-N-isopentyl-3-[(4-methylbenzoyl)amino]benzamide involves the inhibition of PARP. PARP is an enzyme that plays a crucial role in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death. 4-chloro-N-isopentyl-3-[(4-methylbenzoyl)amino]benzamide has been shown to be a potent inhibitor of PARP and has demonstrated efficacy in preclinical studies of cancer treatment.
Biochemical and Physiological Effects
4-chloro-N-isopentyl-3-[(4-methylbenzoyl)amino]benzamide has been shown to have a number of biochemical and physiological effects. In addition to its role as a PARP inhibitor, 4-chloro-N-isopentyl-3-[(4-methylbenzoyl)amino]benzamide has been shown to inhibit the activity of other enzymes, including topoisomerase I and II. 4-chloro-N-isopentyl-3-[(4-methylbenzoyl)amino]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-chloro-N-isopentyl-3-[(4-methylbenzoyl)amino]benzamide is its potency as a PARP inhibitor. 4-chloro-N-isopentyl-3-[(4-methylbenzoyl)amino]benzamide has been shown to be more potent than other PARP inhibitors, making it an attractive candidate for cancer treatment. However, one of the limitations of 4-chloro-N-isopentyl-3-[(4-methylbenzoyl)amino]benzamide is its solubility. 4-chloro-N-isopentyl-3-[(4-methylbenzoyl)amino]benzamide is poorly soluble in water, which can make it difficult to administer in vivo.

Future Directions

There are a number of future directions for the study of 4-chloro-N-isopentyl-3-[(4-methylbenzoyl)amino]benzamide. One area of research is the development of more soluble analogs of 4-chloro-N-isopentyl-3-[(4-methylbenzoyl)amino]benzamide. Another area of research is the study of 4-chloro-N-isopentyl-3-[(4-methylbenzoyl)amino]benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the role of 4-chloro-N-isopentyl-3-[(4-methylbenzoyl)amino]benzamide in other diseases, such as neurodegenerative diseases, is an area of active research.

Synthesis Methods

The synthesis of 4-chloro-N-isopentyl-3-[(4-methylbenzoyl)amino]benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with isopentylamine in the presence of thionyl chloride. The resulting intermediate is then reacted with 4-methylbenzoyl chloride to yield the final product. The synthesis of 4-chloro-N-isopentyl-3-[(4-methylbenzoyl)amino]benzamide is a multi-step process that requires careful handling of reagents and purification of intermediates to obtain a high yield of the final product.

properties

Product Name

4-chloro-N-isopentyl-3-[(4-methylbenzoyl)amino]benzamide

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

4-chloro-3-[(4-methylbenzoyl)amino]-N-(3-methylbutyl)benzamide

InChI

InChI=1S/C20H23ClN2O2/c1-13(2)10-11-22-19(24)16-8-9-17(21)18(12-16)23-20(25)15-6-4-14(3)5-7-15/h4-9,12-13H,10-11H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

UYVXNKZEYNPFQB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NCCC(C)C)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NCCC(C)C)Cl

Origin of Product

United States

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